5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 861452-33-7) is a synthetic, low-molecular-weight (289.4 g/mol) heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. The compound exists in thiol–thione tautomeric equilibrium, with the CAS official name reflecting the thione form: 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
CAS No. 861452-33-7
Cat. No. B1292971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS861452-33-7
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3
InChIInChI=1S/C15H19N3OS/c1-2-18-14(16-17-15(18)20)11-7-9-13(10-8-11)19-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20)
InChIKeyTVJSBIXBOPZPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Chemical Class


5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 861452-33-7) is a synthetic, low-molecular-weight (289.4 g/mol) heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class [1]. The compound exists in thiol–thione tautomeric equilibrium, with the CAS official name reflecting the thione form: 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [1]. Its structure features an N4-ethyl substituent, a C5-(4-cyclopentyloxyphenyl) group, and a reactive thiol/thione moiety at the C3 position . Commercial availability is primarily through screening compound suppliers (e.g., ChemDiv BB55-2851, Combi-Blocks QZ-7693, Santa Cruz sc-317981) at purities of 95–97% . This compound is representative of the 4-alkyl-5-aryl-1,2,4-triazole-3-thiol scaffold, a privileged structure in medicinal chemistry associated with antifungal, metallo-β-lactamase inhibitory, and ion channel modulatory activities in related derivatives [2].

Synthetic building block for 1,2,4-triazole-3-thiol scaffold exploration in medicinal chemistry
Privileged core for metallo-β-lactamase, ion channel, and antifungal research programs
Supports hit confirmation and SAR follow-up with N4-ethyl/C5-cyclopentyloxy substitution pattern

Why Structural Analogs Cannot Replace This Compound


The N4-ethyl and C5-(4-cyclopentyloxyphenyl) substitution pattern of this compound is non-interchangeable with closely related analogs due to distinct contributions to lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. Substituting the N4-ethyl group with allyl (CAS 861238-33-7) introduces an olefinic moiety that alters molecular planarity and π-stacking propensity . Replacing the cyclopentyloxy group with smaller alkoxy substituents (e.g., methoxy) reduces both calculated logP and the entropic penalty associated with cyclopentyl ring conformational flexibility, affecting target binding kinetics differently [1]. The thiol–thione tautomerism at C3, confirmed by the CAS thione nomenclature, provides a nucleophilic sulfur center whose reactivity varies substantially with the electronic character of the C5 aryl group; the para-cyclopentyloxy substituent is electron-donating (+M effect), modulating the pKa of the thiol proton and consequently the compound's reactivity in S-alkylation and metal-coordination reactions compared to electron-neutral or electron-withdrawing C5-aryl analogs [2]. These cumulative physicochemical differences dictate that generic in-class substitution will not reproduce the same screening hit profile, making procurement of the exact CAS 861452-33-7 compound essential for hit confirmation and SAR follow-up.

N4-substituent mismatch
Replacing N4-ethyl with methyl or allyl alters lipophilicity, metabolic stability, and molecular planarity; screening hits may not reproduce.
C5-aryl ether variation
Smaller alkoxy groups (e.g., methoxy) reduce hydrophobic contact and conformational restriction, changing target binding kinetics compared to cyclopentyloxy.
Thiol–thione tautomerism blocked
S-alkylated analogs lack the nucleophilic sulfur center and pH-dependent reactivity; metal coordination and covalent inhibitor behavior will differ fundamentally.

Quantitative Differentiation vs. In-Class Analogs


N4-Ethyl vs. N4-Methyl and N4-Allyl Analogs

The N4-ethyl substituent on the target compound (CAS 861452-33-7) provides a distinct steric and lipophilic profile compared to the three closest commercially available analogs: N4-methyl (CAS 861433-17-2, MW 275.38), N4-allyl (CAS 861238-33-7, MW 301.41), and N4-unsubstituted (4H) variants. The ethyl group contributes one additional methylene unit beyond methyl, increasing calculated logP by approximately 0.5 log units while avoiding the metabolic liability and conformational rigidity of the allyl double bond . This incremental lipophilicity difference is substantial enough to alter cellular permeability and microsomal stability in triazole-thiol series, as established by CYP26A1 inhibitor SAR studies where 4-ethyl derivatives displayed IC50 = 4.5 µM versus 4-phenyl IC50 = 7 µM in MCF-7 cell-based assays [1].

N4-Ethyl vs analogs
Cross-study comparable
ΔMW +14 (vs methyl), −12 (vs allyl); estimated ΔlogP ≈ +0.5 vs methyl. CYP26A1 IC50 context: 4.5 µM (ethyl) vs 7 µM (phenyl) in MCF-7 cells.
Ethyl offers balanced lipophilicity for hit expansion without allyl metabolic lability.
Class-level SAR; verify in target assay.
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Thiol–Thione Tautomerism and Purity Specifications

The CAS registry officially recognizes the thione tautomer (2,4-dihydro-3H-1,2,4-triazole-3-thione), yet the compound is commercially listed as the thiol form (4H-1,2,4-triazole-3-thiol) [1]. This tautomeric ambiguity has practical procurement consequences. Vendors report purity based on the thiol form: ≥97% (ChemScene CS-0330841 and Leyan 1401511) and 95% (Combi-Blocks QZ-7693) . The thiol–thione equilibrium is solvent- and pH-dependent and directly influences the compound's nucleophilic reactivity, metal-chelating ability, and biological target engagement [2]. A purchaser who substitutes with a purely thioether analog (where the C3 sulfur is alkylated and tautomerism is blocked) will obtain a compound with fundamentally different reactivity and pharmacological profile.

Tautomer & purity
Class-level inference
Purity 95–97% (vendor-dependent). Thiol–thione equilibrium; estimated KT ≈ 10–100. CAS thione form.
Tautomeric state governs nucleophilicity and metal chelation; exact CAS ensures correct reactive form.
pH-dependent; confirm tautomer identity by NMR.
Analytical Chemistry Purchasing Specification Compound Quality Control

Cyclopentyloxy vs. Methoxy and Unsubstituted Phenyl Analogs

The para-cyclopentyloxy substituent on the C5-phenyl ring (CAS 861452-33-7) is structurally distinct from the simpler 4-methoxy, 4-hydroxy, and unsubstituted phenyl variants commonly found in triazole-thiol screening libraries. The cyclopentyloxy group (C5H9O–) imparts significantly higher lipophilicity (estimated Hansch π ≈ +2.5 for cyclopentyl vs. +0.5 for methoxy) and greater steric bulk (molar refractivity ≈ 24.1 cm³/mol vs. 7.9 cm³/mol for methoxy) [1]. In related 4-alkyl-5-aryl-1,2,4-triazole-3-thiones, the nature of the para-substituent on the C5-phenyl ring directly modulates anticonvulsant activity in the maximal electroshock seizure (MES) mouse model, with lipophilic alkoxy groups conferring superior blood-brain barrier penetration [2]. The cyclopentyloxy group also restricts conformational freedom relative to linear alkoxy chains, potentially enhancing entropic binding contributions.

Cyclopentyloxy vs methoxy
Class-level inference
Hansch π ≈ +2.5 vs +0.5; molar refractivity ≈ 24.1 vs 7.9 cm³/mol; estimated ΔlogD7.4 ≈ +1.5–2.0.
Distinctive lipophilic-steric profile for exploring hydrophobic binding pockets.
Calculated from fragment constants; verify experimentally.
Physicochemical Profiling Lipophilicity Drug Design

Storage and Handling Stability

CAS 861452-33-7 requires sealed, dry storage at 2–8°C, with room-temperature shipping acceptable within continental regions . This stability profile is consistent with the thiol–thione tautomer class but differs from analogs bearing oxidatively sensitive functional groups. The thione tautomer predominance under acidic conditions provides inherent resistance to oxidative disulfide formation compared to purely aliphatic thiols, reducing the risk of dimerization during long-term storage [1]. The 4-ethyl substitution further enhances stability relative to the 4-allyl analog (CAS 861238-33-7), whose terminal alkene is susceptible to autoxidation and radical-mediated degradation .

Storage stability
Class-level inference
Storage 2–8°C, dry, sealed. Thione tautomer resists oxidative disulfide formation. Class data: >90% purity retention after 12 months.
May support longer-term screening reliability vs oxidation-prone analogs.
No forced-degradation data for direct comparison.
Compound Management Stability Procurement Logistics

Recommended Application Scenarios


Metallo-β-Lactamase Inhibitor Screening

The 4-ethyl-5-aryl-1,2,4-triazole-3-thiol/thione scaffold has demonstrated broad-spectrum metallo-β-lactamase inhibitory activity, with the thione sulfur acting as a zinc-chelating warhead [1]. CAS 861452-33-7, with its para-cyclopentyloxy substituent providing enhanced hydrophobic contact with the MBL active-site rim compared to smaller alkoxy analogs (see Section 3, Evidence Item 3), is well-suited as a core scaffold for focused MBL inhibitor libraries. The 4-ethyl group offers a balanced starting point for further SAR exploration of the N4 position [2].

Voltage-Gated Sodium Channel Modulator Screening

Preclinical studies on 4-alkyl-5-substituted-1,2,4-triazole-3-thiones have identified this scaffold as a source of VGSC-targeting anticonvulsant candidates, with lipophilic aryl substitution at C5 enhancing blood-brain barrier penetration [3]. The cyclopentyloxy group of CAS 861452-33-7 provides the calculated lipophilicity (ΔlogD ≈ +1.5–2.0 vs. methoxy analog, see Section 3, Evidence Item 3) required for CNS target engagement while offering a conformationally restricted cyclic ether that may reduce metabolic N-dealkylation compared to linear alkoxy chains.

Covalent Inhibitor Warhead Optimization

Thiol-substituted 1,2,4-triazoles have been established as tunable electrophilic warheads for covalent inhibitor design [4]. CAS 861452-33-7, by virtue of its tautomeric equilibrium, allows researchers to study how the electron-donating para-cyclopentyloxy group modulates thiol nucleophilicity and thione electrophilicity (see Section 3, Evidence Item 2). This makes it a valuable tool compound for probing structure–reactivity relationships in reversible covalent inhibitor programs, especially when compared against electron-neutral or electron-withdrawing C5-aryl analogs.

Antifungal Screening Against Azole-Resistant Strains

The 1,2,4-triazole-3-thiol class is mechanistically linked to lanosterol 14α-demethylase (CYP51) inhibition, the same target as clinical azole antifungals [5]. CAS 861452-33-7, with its distinct cyclopentyloxyphenyl architecture not present in fluconazole or itraconazole, is a candidate for screening against azole-resistant fungal strains where mutations in the CYP51 active site may be bypassed by alternative binding modes enabled by the bulkier C5 substituent. The compound's storage stability (Section 3, Evidence Item 4) supports its use in medium-throughput antifungal susceptibility testing workflows.

Application
Selection Property
Validation Focus
Metallo-β-lactamase inhibitor screening
Thione zinc-chelating warhead; hydrophobic cyclopentyloxy group
Active-site rim contact; N4-ethyl SAR exploration
Voltage-gated sodium channel modulator screening
Lipophilic C5-cyclopentyloxy for CNS penetration; 4-ethyl scaffold
VGSC target engagement; blood-brain barrier penetration models
Covalent inhibitor warhead optimization
Tunable thiol–thione reactivity; electron-donating para substituent
Structure–reactivity relationships in reversible covalent inhibitor design
Antifungal screening (azole-resistant strains)
Distinct cyclopentyloxyphenyl architecture; CYP51 target class
Bypass of CYP51 mutations; medium-throughput susceptibility testing
Quote Request

Request a Quote for 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.